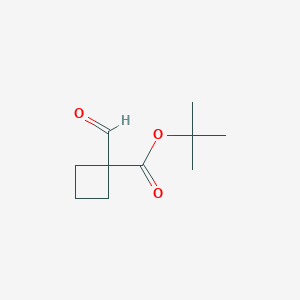![molecular formula C8H14ClNO2 B2736605 (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride CAS No. 2460739-53-9](/img/structure/B2736605.png)
(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride: is a bicyclic compound with a nitrogen atom in its ring structure It is a hydrochloride salt, which means it is combined with hydrochloric acid to form a more stable, water-soluble compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, and the process may involve protecting groups to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be designed to minimize waste and ensure the safety of workers and the environment. Quality control measures would be in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Substitution reactions can introduce different substituents onto the compound, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation might produce carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride: can be compared to other similar compounds, such as:
(1R,7S,8R)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid hydrochloride: This compound has a similar structure but with a different stereochemistry at the 8th position.
(1R,7S,8R)-4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid: This compound has a tert-butoxycarbonyl protecting group, which can be removed to yield the free carboxylic acid.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which affects its solubility and stability.
Properties
IUPAC Name |
(1R,7S)-4-azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-3-9-4-2-6(5)7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7?; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYBIMQXNRERPZ-VPEOJXMDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2C1C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC[C@H]2[C@@H]1C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2736522.png)
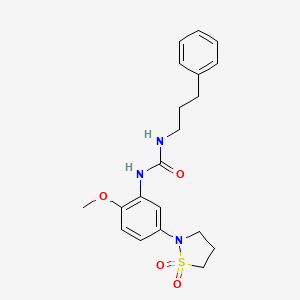
![3-Cyclopropyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2736525.png)
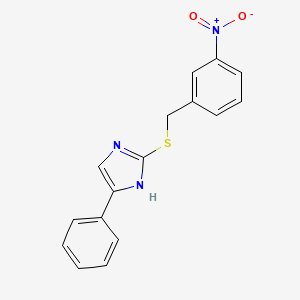
![N-(3-methoxypropyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2736529.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2736530.png)

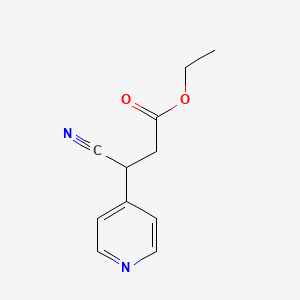
![[1-(4-Biphenylyl)ethyl]amine hydrochloride](/img/structure/B2736535.png)
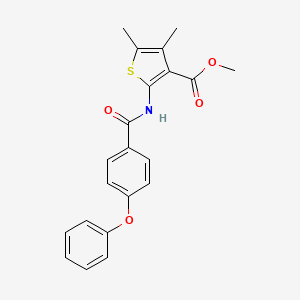
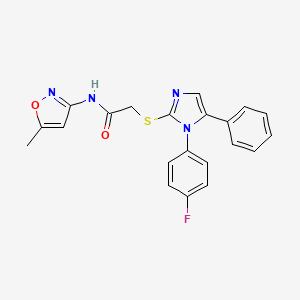
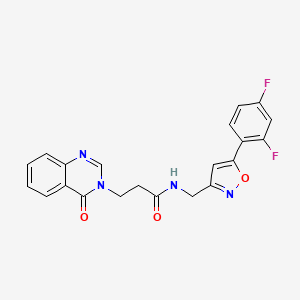
triazin-4-one](/img/structure/B2736543.png)
